molecular formula C14H21BrN2O2 B8183143 tert-Butyl (4-bromopyridin-2-yl)(isobutyl)carbamate

tert-Butyl (4-bromopyridin-2-yl)(isobutyl)carbamate

Cat. No.: B8183143
M. Wt: 329.23 g/mol
InChI Key: SDADFKWKXJMRON-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromopyridin-2-yl)(isobutyl)carbamate is a chemical compound with the molecular formula C10H13BrN2O2. It is a derivative of pyridine and contains a bromine atom at the 4-position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-bromopyridin-2-yl)(isobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromopyridine-2-carboxylic acid. The reaction is carried out in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) at low temperatures (0°C) followed by room temperature conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar laboratory procedures with scale-up considerations, ensuring proper handling and safety measures due to the presence of bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromopyridin-2-yl)(isobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines.

    Oxidation: Products include pyridine N-oxides.

    Reduction: Products include reduced pyridine derivatives.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromopyridin-2-yl)(isobutyl)carbamate involves its interaction with molecular targets through its functional groups. The bromine atom and the carbamate group can participate in various chemical interactions, influencing the reactivity and binding properties of the compound. Specific pathways and molecular targets depend on the context of its use in chemical reactions or biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-bromopyridin-2-yl)(isobutyl)carbamate is unique due to the presence of both tert-butyl and isobutyl groups, which can influence its chemical reactivity and physical properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

IUPAC Name

tert-butyl N-(4-bromopyridin-2-yl)-N-(2-methylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O2/c1-10(2)9-17(13(18)19-14(3,4)5)12-8-11(15)6-7-16-12/h6-8,10H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDADFKWKXJMRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1=NC=CC(=C1)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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